molecular formula C9H10ClF4N B8343716 2-(3-Fluoro-4-trifluoromethyl-phenyl)-ethylamine hydrochloride

2-(3-Fluoro-4-trifluoromethyl-phenyl)-ethylamine hydrochloride

Cat. No. B8343716
M. Wt: 243.63 g/mol
InChI Key: HXWGSKOVMVHKEK-UHFFFAOYSA-N
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Patent
US07678818B2

Procedure details

The title compound was synthesized in analogy to 2-(3-fluoro-4-trifluoromethyl-phenyl)-ethylamine hydrochloride (described in example S1-B) from 3.188 g of crude (4-chloro-3-trifluoromethyl-phenyl)-acetonitrile (14.5 mmol) and 76 ml of a 1M borane-THF complex solution in THF (76 mmol). The product was obtained as a white solid (1.52 g, 40%). MS (ISP) 224.1 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.188 g
Type
reactant
Reaction Step Two
Name
Quantity
76 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.FC1C=C(CCN)C=CC=1C(F)(F)F.[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([CH2:23][C:24]#[N:25])=[CH:19][C:18]=1[C:26]([F:29])([F:28])[F:27].C1COCC1>>[ClH:16].[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([CH2:23][CH2:24][NH2:25])=[CH:19][C:18]=1[C:26]([F:27])([F:28])[F:29] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.FC=1C=C(C=CC1C(F)(F)F)CCN
Step Two
Name
Quantity
3.188 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)CC#N)C(F)(F)F
Step Three
Name
Quantity
76 mmol
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=C(C=C(C=C1)CCN)C(F)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.52 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.